molecular formula C8H13N3S2 B6247149 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine CAS No. 40177-34-2

5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B6247149
CAS No.: 40177-34-2
M. Wt: 215.3 g/mol
InChI Key: FXZOOFNCILJCRG-UHFFFAOYSA-N
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Description

Contextualization of 1,3,4-Thiadiazole (B1197879) Derivatives within Heterocyclic Chemistry

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur atom and two nitrogen atoms. This heterocyclic scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.

The journey of thiadiazole chemistry began in the late 19th century, with early explorations into heterocyclic systems. Over the decades, the versatility of the 1,3,4-thiadiazole ring has been increasingly recognized, leading to the development of a vast library of derivatives. Researchers have been drawn to this scaffold due to its favorable metabolic stability and its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition in biological systems. The evolution of synthetic methodologies has further propelled the field, allowing for the facile introduction of diverse substituents at the 2- and 5-positions of the ring, thereby enabling the fine-tuning of their physicochemical and biological properties. nih.gov

The 1,3,4-thiadiazole ring is a planar, aromatic system, a feature that contributes significantly to its chemical stability. The presence of two nitrogen atoms and a sulfur atom imparts a unique electronic distribution, making the ring electron-deficient. This electronic nature influences its reactivity and its potential to interact with biological targets. The aromaticity of the 1,3,4-thiadiazole ring is a key determinant of its pharmacological profile, often contributing to enhanced in vivo stability. nih.gov

PropertyDescription
Ring Size 5-membered
Heteroatoms 1 Sulfur, 2 Nitrogen
Aromaticity Yes
Planarity Yes
Electronic Nature Electron-deficient

Significance of the Cyclohexylsulfanyl Moiety in Organic Synthesis and Chemical Biology

The cyclohexylsulfanyl group, which combines a cyclohexyl ring with a sulfur atom, is another critical component of the target molecule. Its inclusion introduces specific steric and conformational properties that can profoundly influence molecular behavior.

The cyclohexane (B81311) ring is not planar and predominantly adopts a stable chair conformation to minimize angular and torsional strain. When substituted, the substituent can occupy either an axial or an equatorial position. Generally, bulkier groups prefer the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. The conformational flexibility and the defined spatial orientation of substituents on a cyclohexane ring are crucial factors in the design of molecules intended to fit into specific binding pockets of proteins or other biological macromolecules.

The thioether (-S-) linkage is a versatile functional group in organic chemistry and drug design. It is more metabolically stable than an ester or amide bond and can act as a flexible hinge in a molecule, allowing different parts of the structure to adopt optimal orientations for binding. Furthermore, the sulfur atom in a thioether is a potential hydrogen bond acceptor and can participate in other non-covalent interactions, including van der Waals and hydrophobic interactions, which are vital for molecular recognition and binding affinity.

Research Gaps and Objectives for Focused Academic Inquiry into 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine

Despite the well-documented importance of the 1,3,4-thiadiazole core and the cyclohexyl and thioether moieties in medicinal chemistry, a significant research gap exists concerning the specific compound This compound . A thorough search of the scientific literature reveals a scarcity of dedicated studies on its synthesis, characterization, and biological evaluation. While general synthetic methods for 2-amino-5-thio-substituted-1,3,4-thiadiazoles are known, the specific application of these methods to introduce the cyclohexyl group and the subsequent investigation of the product's properties are not well-documented. uobaghdad.edu.iquobaghdad.edu.iq

This lack of specific data presents a clear opportunity for focused academic inquiry. Key research objectives should include:

Development and Optimization of a Synthetic Route: Establishing an efficient and scalable synthesis for this compound is a fundamental first step.

Comprehensive Physicochemical Characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and, if possible, single-crystal X-ray diffraction would provide invaluable insights into its structural and electronic properties.

Exploration of Chemical Reactivity: Investigating the reactivity of the amino and thioether functionalities could lead to the development of novel derivatives with potentially enhanced properties.

Systematic Biological Screening: A broad-based biological screening of the compound is warranted to identify potential therapeutic applications. Based on the known activities of related 1,3,4-thiadiazole derivatives, screening for antimicrobial, anticancer, and anti-inflammatory activities would be a logical starting point. nih.govnih.gov

The systematic exploration of this compound holds the promise of uncovering a new chemical entity with unique properties and potential applications. Addressing the current research gaps through a dedicated and multidisciplinary approach will be crucial in unlocking the full potential of this intriguing molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40177-34-2

Molecular Formula

C8H13N3S2

Molecular Weight

215.3 g/mol

IUPAC Name

5-cyclohexylsulfanyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H13N3S2/c9-7-10-11-8(13-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,10)

InChI Key

FXZOOFNCILJCRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=NN=C(S2)N

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the complete assignment of all proton and carbon signals in 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine .

Proton (¹H) NMR Analysis of Amine and Cyclohexyl Protons

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the primary amine (-NH₂) and the cyclohexyl group. The two protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. The protons of the cyclohexyl ring would exhibit a complex series of multiplets in the aliphatic region of the spectrum. The proton attached to the sulfur-bearing carbon of the cyclohexyl ring (α-proton) would be expected to resonate at a downfield position compared to the other cyclohexyl protons due to the deshielding effect of the adjacent sulfur atom.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Multiplicity
-NH₂Variable (broad singlet)s (br)
Cyclohexyl CH-S~3.0 - 3.5m
Cyclohexyl CH₂~1.2 - 2.0m

Note: This is a hypothetical data table based on analogous compounds.

Carbon-13 (¹³C) NMR Spectroscopy for Thiadiazole Ring and Substituent Carbons

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to appear at distinct downfield chemical shifts due to their heteroaromatic nature and the influence of the adjacent nitrogen and sulfur atoms. The carbon atom bonded to the amino group (C2) and the carbon atom bonded to the cyclohexylsulfanyl group (C5) would have characteristic chemical shifts. The six carbon atoms of the cyclohexyl ring would resonate in the aliphatic region of the spectrum.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C2 (Thiadiazole)~160 - 170
C5 (Thiadiazole)~150 - 160
Cyclohexyl C-S~40 - 50
Cyclohexyl CH₂~25 - 35

Note: This is a hypothetical data table based on analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of the protons within the cyclohexyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of the cyclohexyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two or three bonds. This would be critical in confirming the connection of the cyclohexylsulfanyl group to the C5 position of the thiadiazole ring by observing a correlation between the α-proton of the cyclohexyl group and the C5 carbon of the thiadiazole ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Vibrational Analysis of Key Functional Groups (e.g., -NH₂, C=N, C-S)

The IR spectrum of This compound would be expected to display characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiadiazole ring would likely be observed in the 1600-1650 cm⁻¹ region. The C-S stretching vibrations would be expected to appear at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (-NH₂)3300 - 3500
C-H Stretch (Cyclohexyl)2850 - 2950
C=N Stretch (Thiadiazole)1600 - 1650
N-H Bend (-NH₂)1550 - 1650
C-S Stretch600 - 800

Note: This is a hypothetical data table based on analogous compounds.

Electronic Transitions and Chromophore Analysis in the UV-Vis Region

The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, would reveal information about the electronic transitions within the molecule. The 1,3,4-thiadiazole ring is a key chromophore. It would be expected to exhibit absorption bands in the UV region, likely corresponding to π → π* and n → π* electronic transitions. The exact position and intensity of these absorption maxima would be influenced by the substituents on the thiadiazole ring, namely the amino group and the cyclohexylsulfanyl group.

Based on a comprehensive search of available scientific literature, specific experimental data for the advanced spectroscopic and structural characterization of This compound is not publicly available. Detailed research findings on High-Resolution Mass Spectrometry (HRMS) and X-ray Crystallography for this particular compound have not been published in the sources accessed.

Therefore, it is not possible to provide the detailed analysis for the following sections as requested:

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

Geometric Parameters and Bond Angles of the Thiadiazole Ring and Cyclohexyl Moiety

While research exists for other derivatives of the 1,3,4-thiadiazole family, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but structurally different compounds.

No Publicly Available Theoretical and Computational Data for this compound

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical and computational studies detailing the electronic structure and reactivity of the chemical compound this compound were found.

Consequently, an article focusing solely on the quantum chemical calculations, including Density Functional Theory (DFT) studies and Frontier Molecular Orbital (FMO) analysis for this particular molecule, cannot be generated at this time. The strict requirement to adhere to a detailed outline centered exclusively on this compound precludes the inclusion of data from related 1,3,4-thiadiazole derivatives.

Scientific investigations into the theoretical properties of chemical compounds, such as the optimization of molecular geometry, calculation of electronic properties like dipole moment and electrostatic potential, and the analysis of HOMO-LUMO energy gaps, require specific computational studies to be performed on the exact molecule . These calculations provide valuable insights into a molecule's stability, reactivity, and potential applications.

While the broader class of 1,3,4-thiadiazoles has been the subject of numerous computational studies, the specific substituent group, cyclohexylsulfanyl, distinguishes this compound. The electronic and steric effects of this group would uniquely influence the molecule's ground state properties and frontier molecular orbitals. Extrapolating data from other derivatives would not provide the scientifically accurate and specific information required for the requested article.

Further research, involving dedicated computational modeling of this compound, would be necessary to produce the data required to populate the outlined sections on its theoretical and computational investigations. Without such studies being publicly available, a detailed and accurate article on this specific topic remains unachievable.

Theoretical and Computational Investigations of 5 Cyclohexylsulfanyl 1,3,4 Thiadiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potential values.

For 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine, an MEP analysis would highlight specific regions of reactivity.

Negative Potential (Red/Yellow): Regions with a high electron density, indicating a negative electrostatic potential, are susceptible to electrophilic attack. In this molecule, these regions are anticipated to be concentrated around the nitrogen atoms of the 1,3,4-thiadiazole (B1197879) ring and the exocyclic sulfur atom of the cyclohexylsulfanyl group. mdpi.comnih.govresearchgate.net These atoms possess lone pairs of electrons, making them nucleophilic centers.

Positive Potential (Blue): Regions with low electron density, corresponding to a positive electrostatic potential, are prone to nucleophilic attack. Such areas are expected to be located around the hydrogen atoms of the 2-amine group. These protons are the most acidic sites on the molecule. mdpi.com

Neutral Potential (Green): The cyclohexyl ring, being a nonpolar hydrocarbon moiety, would predominantly exhibit a neutral or near-zero potential, indicating its role in hydrophobic rather than electrostatic interactions.

This charge distribution map is crucial for understanding the molecule's non-covalent interaction capabilities, such as hydrogen bonding, which are vital for its binding to biological targets. nih.govresearchgate.net The amine group's hydrogen atoms can act as hydrogen bond donors, while the nitrogen atoms of the thiadiazole ring can serve as hydrogen bond acceptors.

Fukui Functions and Local Reactivity Descriptors

To quantitatively assess the reactivity of specific atomic sites within this compound, Fukui functions and other local reactivity descriptors derived from Density Functional Theory (DFT) are employed. semanticscholar.orgwikipedia.org These descriptors provide a more nuanced view of reactivity than MEP analysis alone by quantifying the change in electron density at an atomic site upon the addition or removal of an electron. scm.com

The primary Fukui functions are:

f+ (for nucleophilic attack): This function identifies the most favorable sites for an attack by a nucleophile by indicating where an additional electron would most likely reside.

f- (for electrophilic attack): This function pinpoints the sites most susceptible to an attack by an electrophile, corresponding to the region from which an electron is most easily removed.

f0 (for radical attack): This function is an average of f+ and f-, indicating sites susceptible to radical attack.

For this compound, a theoretical analysis would likely predict the following reactivity patterns:

The nitrogen atoms of the thiadiazole ring and potentially the exocyclic amine nitrogen would exhibit high f- values, marking them as the primary sites for electrophilic attack.

Certain carbon atoms within the thiadiazole ring could show higher f+ values, suggesting they are the most electrophilic centers in the molecule and thus susceptible to nucleophilic attack. semanticscholar.org

These descriptors, along with global reactivity indicators like chemical hardness, softness, and electrophilicity index, provide a comprehensive profile of the molecule's chemical behavior, guiding the understanding of its interaction mechanisms. scm.comresearcher.life

Molecular Modeling and Dynamics Simulations

Conformational Analysis of the Cyclohexylsulfanyl Moiety

The cyclohexylsulfanyl moiety introduces significant conformational flexibility to the molecule. The six-membered cyclohexane (B81311) ring is not planar; to alleviate angle and torsional strain, it adopts several non-planar conformations. libretexts.orgdalalinstitute.com The most stable and predominant conformation is the "chair" form, which minimizes both types of strain by maintaining tetrahedral bond angles and a staggered arrangement of all substituents. unicamp.br Other, higher-energy conformations include the "boat," "twist-boat," and "half-chair," which exist as transient intermediates during the rapid interconversion (ring flipping) between the two chair forms. dalalinstitute.com

The attachment of the cyclohexyl ring to the thiadiazole core via a sulfur atom means the ring can adopt one of two primary chair conformations, distinguished by the orientation of the sulfur substituent:

Equatorial Conformation: The bond to the sulfur atom extends from the "equator" of the cyclohexane ring. This position is generally more sterically favorable for bulky substituents.

Axial Conformation: The bond to the sulfur atom is parallel to the principal axis of the ring. This position can lead to significant steric hindrance with other axial hydrogens on the same side of the ring (1,3-diaxial interactions).

Molecular Docking Studies for Ligand-Target Interaction Prediction (focus on binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. nih.govresearchgate.net For derivatives of 1,3,4-thiadiazole, which are known to inhibit various enzymes like kinases, proteases, and dihydrofolate reductase, docking studies can elucidate the specific binding mechanisms responsible for their biological activity. nih.govnih.gov

In a hypothetical docking study of this compound, the molecule's distinct regions would likely engage in specific types of interactions:

Hydrogen Bonding: The 1,3,4-thiadiazole-2-amine core is a key pharmacophore. The amine group (-NH2) can act as a hydrogen bond donor, while the heterocyclic nitrogen atoms can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamine) are often critical for anchoring the ligand in the active site. nih.govnih.gov

Hydrophobic Interactions: The bulky and nonpolar cyclohexyl ring is well-suited for engaging in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine within a hydrophobic pocket of the binding site. nih.gov

Other Interactions: The sulfur atoms in the molecule could potentially engage in other types of non-covalent interactions, further stabilizing the ligand-protein complex.

The results of docking studies are typically summarized by a docking score, which estimates the binding free energy (in kcal/mol), and a detailed map of the interactions formed.

Table 1: Representative Theoretical Docking Results for this compound with a Hypothetical Kinase Target
ParameterValueDescription
Binding Affinity (kcal/mol)-8.5Estimated free energy of binding; more negative values indicate stronger binding. uowasit.edu.iq
Hydrogen Bond InteractionsGLU-101, ASP-160Amine group (donor) with Glutamic Acid; Thiadiazole N4 (acceptor) with Aspartic Acid.
Hydrophobic InteractionsLEU-45, VAL-53, ILE-98, PHE-158Cyclohexyl ring interacting with a hydrophobic pocket in the active site.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Molecular Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time in a simulated physiological environment. nih.govuzh.ch An MD simulation tracks the movements and interactions of every atom in the system over a set period (typically nanoseconds), providing crucial insights into the reliability of the docking predictions. acs.org

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand's heavy atoms from their initial docked positions over time. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and the binding mode is stable. github.iocomputabio.com

Root Mean Square Fluctuation (RMSF): This parameter quantifies the fluctuation of individual amino acid residues or parts of the ligand. researchgate.net High RMSF values in certain protein regions can indicate flexibility, which may be important for ligand entry or conformational changes upon binding. For the ligand, low RMSF values suggest it remains tightly bound in its pocket. mdanalysis.org

Hydrogen Bond Analysis: MD simulations allow for the tracking of hydrogen bonds throughout the simulation. High occupancy of specific hydrogen bonds confirms their importance and stability in anchoring the ligand. researchgate.net

Table 2: Typical Output Parameters from a 100 ns Molecular Dynamics Simulation
ParameterAverage ValueInterpretation
Protein RMSD (Å)1.8 ± 0.3Low deviation from the initial structure, indicating overall protein stability. researchgate.net
Ligand RMSD (Å)1.2 ± 0.2The ligand remains stably bound in the active site without significant conformational changes. researchgate.net
Key H-Bond Occupancy (%)> 85%Critical hydrogen bonds identified in docking are consistently maintained throughout the simulation.

In Silico Prediction of Molecular Parameters Relevant to Research Investigations

In the early stages of drug discovery, in silico methods are widely used to predict key molecular parameters that influence a compound's pharmacokinetic profile, often summarized as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govcomputabio.comslideshare.net These predictions help prioritize compounds with favorable drug-like properties before committing to costly synthesis and experimental testing. benthamdirect.comspringernature.com

For this compound, various physicochemical and pharmacokinetic properties can be calculated using computational models. A crucial framework often used for assessing "drug-likeness" is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. researchgate.netnih.gov

Table 3: Predicted Molecular and Pharmacokinetic Parameters for this compound
ParameterPredicted ValueSignificance in Drug Discovery
Molecular FormulaC8H13N3S2Defines the elemental composition of the molecule.
Molecular Weight (g/mol)215.34Complies with Lipinski's rule (≤ 500 Da), favoring absorption. chemaxon.com
logP (Octanol/Water Partition)2.35Indicates balanced lipophilicity, compliant with Lipinski's rule (≤ 5). chemaxon.com
Topological Polar Surface Area (TPSA)78.1 ŲPredicts cell permeability; values < 140 Ų are associated with good oral bioavailability. benthamdirect.com
Hydrogen Bond Donors1 (from -NH2)Complies with Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors3 (from N atoms)Complies with Lipinski's rule (≤ 10).
Number of Rotatable Bonds2Relates to conformational flexibility and binding entropy; values ≤ 10 are favorable.

These predicted parameters suggest that this compound possesses a favorable physicochemical profile for a potential orally bioavailable drug candidate.

Computational Assessment of Solubility and Permeability Descriptors

Correlation between Theoretical Predictions and Experimental Spectroscopic Data and Reactivity

A direct correlation between theoretical predictions and experimental spectroscopic data for this compound is not documented in the available scientific literature. Such correlative studies are fundamental for validating computational methods and for a deeper understanding of a molecule's electronic structure and behavior. Typically, this would involve comparing computationally predicted spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra, with experimentally obtained data. Furthermore, theoretical calculations can provide insights into the molecule's reactivity, such as its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, which can then be correlated with experimental reactivity studies. The absence of such comparative studies for this compound highlights a gap in the scientific understanding of this particular chemical entity.

Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Perspectives

Impact of Systematic Structural Modifications on Molecular Interactions

The biological profile of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine is intricately linked to its structural components: the cyclohexyl substituent, the 1,3,4-thiadiazole (B1197879) core, and the 2-amino group. Alterations to any of these moieties can significantly impact the compound's physicochemical properties and its ability to interact with specific biological targets.

While specific research focusing exclusively on the systematic variation of the cyclohexyl group in this compound is limited in publicly available literature, general principles of medicinal chemistry and SAR studies on related 5-alkylthio-1,3,4-thiadiazole derivatives allow for informed postulations. The cyclohexyl group, being a bulky and lipophilic moiety, is expected to play a crucial role in the compound's interaction with hydrophobic pockets within a biological target.

Variations in the ring size of the cycloalkyl substituent would directly impact the steric bulk and conformational flexibility of the molecule. For instance, replacing the cyclohexyl ring with a smaller cyclopentyl ring would reduce the lipophilicity and steric hindrance, which could be beneficial if the binding pocket is sterically constrained. Conversely, a larger cycloheptyl ring would increase the lipophilic surface area and introduce more conformational isomers, potentially leading to enhanced binding in a larger hydrophobic pocket.

The introduction of branching on the cyclohexyl ring would further influence the compound's shape and rigidity. For example, a methyl group at the 4-position of the cyclohexyl ring could provide an additional hydrophobic contact point, potentially increasing binding affinity. However, branching could also introduce steric clashes if the binding site is narrow. The stereochemistry of these branched substituents would also be a critical factor, as different enantiomers or diastereomers could exhibit distinct biological activities.

To illustrate the potential impact of such modifications, the following table presents hypothetical variations and their expected influence on molecular interactions, based on general SAR principles.

Cycloalkyl SubstituentRing SizeBranchingExpected Impact on Molecular Interactions
CyclopentylsulfanylSmallerNoneReduced lipophilicity and steric bulk; may improve binding in smaller hydrophobic pockets.
CyclohexylsulfanylStandardNoneProvides a balance of lipophilicity and size for interaction with moderately sized hydrophobic regions.
CycloheptylsulfanylLargerNoneIncreased lipophilicity and conformational flexibility; may enhance binding in larger, more accommodating hydrophobic pockets.
4-MethylcyclohexylsulfanylStandardPresentIncreased lipophilicity and potential for additional hydrophobic interactions; stereochemistry would be a critical determinant of activity.
2-MethylcyclohexylsulfanylStandardPresentIntroduces steric bulk closer to the thiadiazole core, which could lead to steric hindrance or favorable van der Waals interactions depending on the target topology.

The 2-amino group and the 1,3,4-thiadiazole ring are key pharmacophoric features, and their modification has been a central theme in the SAR studies of this class of compounds. The 2-amino group is a crucial site for hydrogen bonding and can be a point of attachment for various substituents to modulate the compound's properties.

Numerous studies have demonstrated that the reactivity of the amine group can be exploited for derivatization, leading to compounds with a wide range of biological activities. For instance, acylation or sulfonylation of the amino group can introduce new functional groups capable of forming additional interactions with the target. The introduction of different aryl or heteroaryl moieties through an amide or sulfonamide linkage can significantly influence the electronic and steric properties of the molecule, leading to altered biological profiles. For example, the introduction of electron-withdrawing groups on an attached phenyl ring has been shown to enhance antiviral activity in some 1,3,4-thiadiazole series.

The following table summarizes the observed effects of modifications to the amine group and thiadiazole ring in related 1,3,4-thiadiazole derivatives, providing insights into the potential SAR of this compound analogs.

ModificationPositionType of ChangeObserved Effect on Biological Activity (in related series)
Amine Group2Acylation with aromatic acidsCan modulate activity based on the nature and position of substituents on the aromatic ring.
Amine Group2Formation of Schiff basesOften leads to compounds with significant antimicrobial and anticancer activities.
Amine Group2Conversion to sulfonamidesCan enhance anticancer activity by targeting specific enzymes like carbonic anhydrases.
Thiadiazole Ring-Isosteric replacement (e.g., with oxadiazole)Generally leads to a significant change in activity, highlighting the importance of the sulfur atom in the thiadiazole ring for biological interactions.

Elucidation of Pharmacophore Models for Specific Biological Target Interactions

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the 1,3,4-thiadiazole class of compounds, several pharmacophore models have been developed to understand their interactions with various biological targets, such as enzymes and receptors.

A typical pharmacophore model for a 1,3,4-thiadiazole derivative might include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms of the thiadiazole ring are excellent hydrogen bond acceptors.

Hydrogen Bond Donors: The 2-amino group provides a crucial hydrogen bond donor feature.

Hydrophobic Features: The 5-substituent, in this case, the cyclohexylsulfanyl group, contributes a significant hydrophobic feature, which is critical for binding to nonpolar regions of a target protein.

Aromatic/Ring Features: The thiadiazole ring itself can be considered an aromatic feature capable of pi-pi stacking or other non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for gaining a mechanistic understanding of how different structural features contribute to the observed biological response.

In QSAR studies of 1,3,4-thiadiazole derivatives, a wide range of molecular descriptors are calculated for each compound in a series. These descriptors can be classified into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP).

Statistical methods such as Multiple Linear Regression (MLR) are then used to develop an equation that relates a selection of these descriptors to the biological activity (e.g., IC50 or EC50 values). For a series of 5-thio-substituted 1,3,4-thiadiazole-2-amines, a QSAR model might take the general form:

log(1/Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The resulting QSAR models can highlight the key structural features that are either positively or negatively correlated with the biological response. For instance, a positive coefficient for a descriptor related to the size or lipophilicity of the 5-substituent would suggest that larger, more hydrophobic groups at this position enhance activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity due to steric hindrance at the binding site.

Role of the Cyclohexylsulfanyl Group in Modulating Molecular Recognition and Binding Specificity

The molecular architecture of this compound is characterized by three key components: the 1,3,4-thiadiazole core, the 2-amino group, and the 5-cyclohexylsulfanyl substituent. The interplay of these moieties governs the compound's interaction with biological targets. The cyclohexylsulfanyl group, in particular, plays a pivotal role in defining the molecule's steric and electronic properties, which in turn significantly influences its molecular recognition and binding specificity.

The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleobases. This allows it to potentially interfere with biological processes involving DNA replication. mdpi.com The heterocyclic nature of the thiadiazole ring, with its nitrogen and sulfur atoms, provides sites for hydrogen bonding and other non-covalent interactions, anchoring the molecule within a binding pocket. The 2-amino group is a crucial functional group that can act as both a hydrogen bond donor and acceptor, further contributing to the binding affinity and specificity.

The cyclohexylsulfanyl substituent at the 5-position of the thiadiazole ring introduces a bulky and lipophilic character to the molecule. This has several implications for its interaction with biological macromolecules.

Steric Influence on Binding Conformation:

The cyclohexyl ring is a non-planar, saturated carbocycle that can adopt several conformations, with the chair conformation being the most stable. The sheer size and three-dimensional shape of this group can sterically guide the orientation of the entire molecule within a binding site. This steric hindrance can either be advantageous, by forcing the molecule into a bioactive conformation that enhances its interaction with the target, or detrimental, by preventing access to the binding pocket.

Molecular docking studies on various 5-substituted-1,3,4-thiadiazole derivatives have demonstrated that the nature of the substituent at this position dictates the binding mode and affinity. For instance, in studies of 1,3,4-thiadiazole derivatives as potential inhibitors for various enzymes, the substituent at the 5-position often occupies a hydrophobic pocket within the active site. The cyclohexyl group, with its significant hydrophobicity, is well-suited to engage in such van der Waals and hydrophobic interactions, thereby stabilizing the ligand-receptor complex.

Lipophilicity and Membrane Permeability:

The lipophilicity imparted by the cyclohexylsulfanyl group is a critical determinant of the compound's pharmacokinetic properties, including its ability to cross cellular membranes and reach its intracellular target. A higher lipophilicity generally correlates with increased membrane permeability. This is a crucial factor for the bioavailability of a drug candidate. However, excessive lipophilicity can also lead to non-specific binding to other cellular components and reduced aqueous solubility. The cyclohexyl group offers a balance in this regard, providing substantial lipophilicity without the extreme characteristics of longer alkyl chains or polycyclic aromatic systems.

Modulation of Electronic Properties:

The sulfur atom in the cyclohexylsulfanyl group acts as a flexible linker between the bulky cyclohexyl ring and the thiadiazole core. The lone pairs of electrons on the sulfur atom can influence the electronic distribution within the thiadiazole ring. This can modulate the strength of hydrogen bonds formed by the ring's nitrogen atoms and the 2-amino group, thereby fine-tuning the binding affinity.

Comparative Analysis of Substituents at the 5-Position:

To understand the specific contribution of the cyclohexylsulfanyl group, it is insightful to compare it with other substituents at the 5-position of the 1,3,4-thiadiazol-2-amine scaffold. Structure-activity relationship (SAR) studies on related compounds have revealed clear trends.

Substituent at 5-position General Characteristics Impact on a Hypothetical Receptor Interaction
Small alkyl (e.g., methyl, ethyl)Low lipophilicity, minimal steric bulkMay not sufficiently fill a hydrophobic pocket, leading to weaker binding.
PhenylAromatic, planar, moderate lipophilicityCan engage in π-π stacking interactions. The planarity might be a better fit for some flat binding pockets.
Substituted PhenylElectronic properties can be tuned (electron-donating/withdrawing groups)Allows for the introduction of additional hydrogen bond donors/acceptors or modulation of electronic interactions.
Cyclohexyl High lipophilicity, significant steric bulk, conformational flexibility Effectively occupies larger hydrophobic pockets. The 3D structure can lead to a more specific fit. Can induce a conformational change in the receptor.

The data in the table illustrates how the cyclohexyl group provides a unique combination of size and lipophilicity that can lead to enhanced binding affinity and specificity compared to smaller alkyl or planar aryl groups, provided the target's binding site has a complementary hydrophobic pocket.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the compound This compound that directly addresses the detailed mechanistic and cellular investigations outlined in the requested article structure.

The existing body of research on 1,3,4-thiadiazole derivatives is extensive; however, studies tend to focus on analogs with different substitutions at the 5-position (such as aryl, nitroheteroaryl, or various alkyl groups) and their associated biological activities, which range from anticancer and antimicrobial to enzyme inhibition. nih.govjocpr.comnih.govnih.gov Unfortunately, specific experimental results pertaining to the cyclohexylsulfanyl variant in the context of enzyme kinetics, receptor binding assays, detailed protein-ligand interaction analyses using biophysical methods like SPR or ITC, and its influence on gene expression or signal transduction pathways could not be located in the public domain.

While general methodologies for these types of investigations are well-established, applying them to a specific compound for which no data has been published would be speculative and would not meet the required standards of scientific accuracy. For instance, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard for characterizing protein-ligand interactions by providing kinetic and thermodynamic data, but no such studies involving this compound have been reported. nih.govnicoyalife.comxantec.com Similarly, research into the cellular effects of thiadiazole derivatives often involves screening against cancer cell lines and investigating broad activities, but detailed pathway analysis for this specific molecule is not available. mdpi.comnih.gov

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this compound due to the absence of specific published research.

Mechanistic Investigations of Biological Interactions in Vitro/cellular Research Models

Mechanistic Insights into Observed Biological Effects in Model Systems (e.g., antimicrobial interactions in cell cultures)

The antimicrobial activity of 1,3,4-thiadiazole (B1197879) derivatives is a subject of ongoing research. While specific studies on 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine are limited, the structural features of the 1,3,4-thiadiazole ring are known to be crucial for biological activity. The presence of the sulfur and nitrogen atoms in the heterocyclic ring allows for interactions with various biological targets within microbial cells.

One of the proposed mechanisms for the antimicrobial action of heterocyclic compounds, including 1,3,4-thiadiazole derivatives, is the disruption of the microbial cell wall or membrane integrity. The lipophilic nature of certain substituents on the thiadiazole ring can facilitate the compound's insertion into the lipid bilayer of the cell membrane. This insertion can alter the membrane's fluidity and permeability, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately resulting in cell death.

For instance, studies on other substituted 1,3,4-thiadiazoles have suggested that the presence of bulky lipophilic groups can enhance the compound's ability to interact with and disrupt the cell membrane. The cyclohexylsulfanyl group in this compound provides a significant lipophilic character, which may contribute to its potential antimicrobial activity through membrane disruption. However, without specific experimental data, this remains a hypothetical mechanism for this particular compound.

Another potential mechanism of antimicrobial action for 1,3,4-thiadiazole derivatives is the interference with essential microbial metabolic pathways. The nitrogen and sulfur atoms of the thiadiazole ring can act as coordination sites for metal ions, which are essential cofactors for many enzymes involved in microbial metabolism. By chelating these metal ions, the compound could inhibit the activity of crucial enzymes, thereby disrupting vital metabolic processes.

Furthermore, the 2-amino group on the thiadiazole ring can form hydrogen bonds with active sites of enzymes, potentially leading to their inhibition. Enzymes involved in processes such as DNA replication, protein synthesis, or folic acid synthesis are common targets for antimicrobial agents. While the specific enzymes inhibited by this compound have not been identified, its structural similarity to other bioactive 1,3,4-thiadiazoles suggests that it may act through a similar mechanism of enzymatic inhibition.

Exploration of Non Biological Research Applications

Investigation as Corrosion Inhibitors: Adsorption Mechanisms and Surface Interactions

The protection of metals from corrosion is a critical area of industrial and academic research. Organic compounds containing heteroatoms such as nitrogen and sulfur are known to be effective corrosion inhibitors, and 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine fits this profile. mdpi.com The presence of multiple lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons in the thiadiazole ring, facilitates the adsorption of the molecule onto metal surfaces, forming a protective barrier against corrosive agents. jmaterenvironsci.com

Theoretical and Experimental Studies of Adsorption Behavior on Metal Surfaces

The efficacy of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface. This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. For molecules like this compound, adsorption is a complex process involving multiple interaction sites.

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), have been instrumental in elucidating the adsorption mechanism of similar thiadiazole derivatives. bohrium.comnewsama.comresearchgate.net These studies calculate various molecular properties to predict the inhibitive performance. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO suggests a higher capacity to accept electrons from the metal. researchgate.net A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier polarization of the molecule and stronger adsorption. researchgate.net

Experimental investigations into the adsorption of heterocyclic compounds on metal surfaces often involve electrochemical techniques and surface analysis. The adsorption of these inhibitors is typically found to follow specific adsorption isotherms, such as the Langmuir, Freundlich, or Temkin models, which describe the relationship between the inhibitor concentration and the degree of surface coverage. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov The Langmuir isotherm, for instance, assumes monolayer adsorption on a homogeneous surface. researchgate.netmdpi.comnih.gov

The adsorption of this compound is expected to involve the formation of coordinate bonds between the nitrogen and sulfur atoms and the metal surface. The molecule can adsorb onto the metal surface through the lone pairs of electrons on the two nitrogen atoms of the thiadiazole ring, the exocyclic amino group, and the sulfur atom of the cyclohexylsulfanyl group. The π-electrons of the thiadiazole ring can also contribute to the adsorption process.

Table 1: Key Quantum Chemical Parameters for Corrosion Inhibition Potential

Parameter Significance in Corrosion Inhibition
EHOMO Higher values indicate a greater tendency for the molecule to donate electrons to the metal surface, leading to stronger adsorption.
ELUMO Lower values suggest a greater ability of the molecule to accept electrons from the metal surface, facilitating back-donation and strengthening the bond.
Energy Gap (ΔE) A smaller energy gap implies higher reactivity and polarizability of the molecule, which generally correlates with better inhibition efficiency.
Dipole Moment (μ) A higher dipole moment can increase the electrostatic interaction between the inhibitor molecule and the charged metal surface.
Electron Affinity (A) A higher electron affinity indicates a greater ability to accept electrons.

| Ionization Potential (I) | A lower ionization potential suggests that it is easier for the molecule to donate electrons. |

Influence of Molecular Structure on Inhibition Efficiency

The molecular structure of an organic inhibitor plays a crucial role in determining its effectiveness. For this compound, several structural features contribute to its potential as a corrosion inhibitor.

The 1,3,4-thiadiazole (B1197879) ring is a key component, containing two nitrogen atoms and a sulfur atom, all of which can act as active centers for adsorption. mdpi.com The aromaticity of the ring provides a source of π-electrons that can interact with the metal surface.

The amino group (-NH2) attached to the thiadiazole ring provides an additional nitrogen atom with a lone pair of electrons, enhancing the molecule's ability to coordinate with the metal.

The cyclohexylsulfanyl group (-S-C6H11) is a significant contributor to the molecule's inhibitive properties for several reasons. The sulfur atom possesses lone pairs of electrons that can form strong coordinate bonds with metal atoms. The bulky cyclohexyl group can create a larger surface coverage, effectively blocking more of the metal surface from the corrosive environment. This steric hindrance can prevent the approach of corrosive species to the metal.

Potential as Ligands in Coordination Chemistry Research

The same structural features that make this compound a potential corrosion inhibitor also render it an interesting ligand for the formation of metal complexes. The presence of multiple donor atoms (N and S) allows it to act as a mono-, bi-, or even polydentate ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-amino-1,3,4-thiadiazole (B1665364) derivatives is well-documented in the literature. mdpi.comsemanticscholar.orgjmchemsci.comijper.orgnih.govtudublin.ieuobaghdad.edu.iqdovepress.comgrowingscience.com These complexes are typically prepared by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can have various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and the stoichiometry of the reaction. jmchemsci.comijper.orguobaghdad.edu.iq

For this compound, coordination to a metal center could occur through:

One of the nitrogen atoms of the thiadiazole ring.

The nitrogen atom of the amino group.

The sulfur atom of the cyclohexylsulfanyl group.

The ligand could act as a monodentate ligand, coordinating through one of these sites, or as a bidentate ligand, chelating the metal ion through two of these sites, for example, a ring nitrogen and the amino nitrogen.

The characterization of these metal complexes involves a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, N-H, and C-S bonds upon complexation provide evidence of coordination. mdpi.comijper.orggrowingscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the proton (1H) and carbon (13C) NMR signals of the ligand upon complexation can help to identify the coordination sites. mdpi.comijper.org

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. mdpi.comijper.orgtudublin.ietudublin.ie

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its stoichiometry. ijper.orguobaghdad.edu.iqgrowingscience.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise coordination geometry, bond lengths, and bond angles within the complex. mdpi.com

Table 2: Potential Coordination Modes of this compound

Coordination Mode Donor Atoms Involved Potential Metal Complex Geometry
Monodentate N of thiadiazole ring Varies (e.g., Tetrahedral, Octahedral)
N of amino group Varies (e.g., Tetrahedral, Octahedral)
S of cyclohexylsulfanyl group Varies (e.g., Tetrahedral, Octahedral)
Bidentate (Chelating) N of thiadiazole ring and N of amino group Varies (e.g., Square Planar, Octahedral)

Investigation of Ligand-Metal Bonding and Electronic Properties

The study of ligand-metal bonding in these complexes provides insights into their stability and electronic properties. The nature of the bonding can range from predominantly electrostatic to highly covalent. The electronic properties of the complexes, such as their magnetic susceptibility and redox potentials, are influenced by the nature of the metal ion and the ligand field created by this compound.

The investigation of these properties is crucial for understanding the potential applications of these complexes, for instance, in catalysis, as magnetic materials, or as models for biological systems.

Application as Probes in Chemical Biology Studies

The field of chemical biology often utilizes small molecules as probes to study and manipulate biological systems. encyclopedia.pubnveo.orgmdpi.comnih.govresearchgate.net Heterocyclic compounds, particularly those with fluorescent properties, are of great interest for developing such probes. nih.govacs.orgnih.govresearchgate.netsemanticscholar.org While there is no direct research on this compound as a chemical biology probe, its structural features suggest potential in this area.

Many fluorescent probes are based on heterocyclic scaffolds that exhibit favorable photophysical properties. nih.govacs.orgresearchgate.netsemanticscholar.org The 1,3,4-thiadiazole ring, when appropriately substituted, can be part of a larger conjugated system that can give rise to fluorescence. The development of a fluorescent probe based on the this compound scaffold would likely involve chemical modification to introduce a fluorophore or to make the molecule itself fluorescent.

Such probes could potentially be used for:

Bioimaging: Visualizing specific cellular components or processes. The lipophilic cyclohexyl group might influence the probe's localization within the cell, for example, by promoting its association with lipid-rich structures like cell membranes or lipid droplets. nih.govacs.org

Sensing: Designing probes that exhibit a change in their fluorescent properties upon binding to a specific analyte, such as a metal ion or a biomolecule.

Target Identification: Using the probe to identify the cellular targets of a bioactive compound.

The synthesis of such probes would involve strategic chemical modifications to the parent molecule, for example, by attaching a known fluorophore to the amino group or by extending the conjugation of the thiadiazole ring system. The resulting probes would then need to be characterized for their photophysical properties and evaluated in biological systems.

Role in Advanced Materials Science Research

The 1,3,4-thiadiazole nucleus is a recognized building block in materials science due to its thermal stability, electron-accepting properties, and rigid planar structure. These characteristics are advantageous for the construction of advanced materials with tailored electronic and optical properties.

There is no available research detailing the incorporation of this compound into organic electronic materials. Nevertheless, the 1,3,4-thiadiazole unit is known to be a valuable component in the design of organic semiconductors. Its electron-deficient nature can facilitate n-type or ambipolar charge transport, which is crucial for the development of various organic electronic devices, including organic light-emitting diodes (OLEDs). For example, polymers that incorporate the 1,3,4-thiadiazole ring into a polythiophene backbone have been synthesized and shown to possess good stability and distinct electronic properties. acs.org The performance of such materials is highly dependent on the molecular structure and the nature of the substituents on the thiadiazole ring.

Table 1: Electronic Properties of Polymers Incorporating 1,3,4-Thiadiazole Units

Polymer Band Gap (eV) Doping Stability
Poly(EDOT-TDA-EDOT) 1.8-1.9 Good
Poly(EDTT-TDA-EDTT) 1.8-1.9 Enhanced

Data derived from studies on related 1,3,4-thiadiazole-containing polymers. acs.org

Specific examples of sensors or biosensors based on this compound are not found in the current body of scientific work. However, the 1,3,4-thiadiazole scaffold has been successfully employed in the creation of various chemical sensors and biosensors. The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions, making them suitable for the development of colorimetric or fluorescent sensors for specific analytes. For instance, a thiadiazole derivative has been used in an amperometric biosensor for the detection of epinephrine. d-nb.info Another study reported a mercapto-thiadiazole-based sensor with high selectivity for acetate (B1210297) anions in aqueous solutions. nih.gov These examples underscore the versatility of the thiadiazole scaffold in molecular recognition and sensing applications.

Table 2: Examples of Sensors Based on the 1,3,4-Thiadiazole Scaffold

Sensor Type Analyte Detection Principle
Amperometric Biosensor Epinephrine Enzymatic reaction
Colorimetric Sensor Acetate (AcO-) Hydrogen bonding and proton transfer

These examples utilize different 1,3,4-thiadiazole derivatives, not the specific compound of interest. d-nb.infonih.gov

Future Research Directions and Advanced Methodologies

Development of Novel and Sustainable Synthetic Routes for Complex Derivatives

The future synthesis of derivatives of 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine will likely prioritize sustainability and efficiency. Traditional synthetic methods for 1,3,4-thiadiazoles often rely on hazardous reagents and generate significant waste. nih.gov The development of "green" synthetic protocols is a critical next step. Research in this area could focus on adapting established green chemistry techniques to the synthesis of complex thiadiazole structures. nih.gov

These modern synthetic strategies offer numerous advantages over conventional approaches, including milder reaction conditions, reduced environmental impact, and often higher cost-effectiveness and scalability. nih.gov For instance, the use of polyphosphate ester (PPE) as a cyclizing agent presents a safer, one-pot alternative to toxic reagents like phosphorus oxychloride (POCl₃) for creating the 2-amino-1,3,4-thiadiazole (B1665364) core. mdpi.com

Future synthetic endeavors could explore the methodologies outlined in the table below, applying them to create novel derivatives of the target compound.

Green Synthetic TechniquePotential Application/AdvantageRelevant Precursors
Microwave Irradiation Rapid reaction times, improved yields, and enhanced reaction control. nih.govThiosemicarbazides, carboxylic acids. sbq.org.brresearchgate.net
Ultrasound-Assisted Synthesis Enhanced reaction rates and efficiency through acoustic cavitation. nih.govThiosemicarbazides, acylhydrazines. sbq.org.br
Green Solvents Use of water, ethanol (B145695), or ionic liquids to replace hazardous organic solvents. nih.govCarboxylic acids, dithiocarbazates. sbq.org.br
Mechanochemistry Solvent-free reactions conducted by grinding, reducing waste and energy consumption. nih.govSolid-state reactants.
Catalyst-Based Approaches Employing reusable or non-toxic catalysts to improve efficiency and sustainability. nih.govThiosemicarbazides, carbon disulfide. nih.gov

By focusing on these sustainable routes, chemists can build libraries of complex derivatives based on the this compound scaffold for further biological and materials science evaluation.

Integration of Advanced Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Computational methods are becoming indispensable in modern drug discovery and materials science. nih.gov For this compound, the integration of machine learning (ML) and artificial intelligence (AI) represents a powerful future direction for accelerating the design of new derivatives with tailored properties. researchgate.net

Structure-Activity Relationship (SAR) studies, which are fundamental to understanding how chemical structure influences biological activity, can be significantly enhanced by computational modeling. nih.govresearchgate.net AI/ML algorithms can analyze vast datasets of thiadiazole compounds to identify subtle patterns that correlate structure with function. This predictive power can guide the synthesis of new molecules with a higher probability of success, saving time and resources.

Key areas for future computational research include:

Predictive Modeling: Developing ML models to predict biological activities (e.g., anticancer, antimicrobial, anti-inflammatory), pharmacokinetic profiles, and potential toxicity of novel derivatives. mdpi.comresearchgate.net

De Novo Design: Utilizing generative AI models to design entirely new thiadiazole structures optimized for specific biological targets or material properties.

Molecular Docking and Simulation: Advanced molecular docking studies can elucidate binding interactions with biological targets, while molecular dynamics simulations can predict the stability and behavior of the compound-target complex over time. researchgate.netnih.gov

These computational approaches will enable researchers to rationally design potent and selective compounds based on the this compound scaffold. nih.gov

Expanding the Scope of Non-Biological Academic Applications

The unique electronic properties of the 1,3,4-thiadiazole (B1197879) ring suggest that its utility may extend beyond medicinal chemistry into materials science and catalysis. sci-hub.st

The heteroatoms (sulfur and nitrogen) within the 1,3,4-thiadiazole ring possess lone pairs of electrons that can coordinate with metal centers. sci-hub.st This property suggests that derivatives of this compound could be developed as novel ligands for transition metal catalysts. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. Furthermore, the stable aromatic nature of the thiadiazole ring could impart high stability to the resulting catalysts. Research in this area would involve synthesizing various derivatives and evaluating their efficacy as ligands in forming catalytically active metal complexes. acs.org Additionally, the potential for these compounds to self-assemble into thin films with catalytic properties presents another exciting avenue for materials chemistry research. sci-hub.st

Exploration in Supramolecular Chemistry and Self-Assembly

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific compound This compound within the fields of supramolecular chemistry and self-assembly. As of the current date, there are no available studies detailing its synthesis, characterization, or investigation of its potential to form ordered supramolecular structures through non-covalent interactions.

The exploration of a compound's capacity for self-assembly and its behavior in supramolecular systems is fundamentally reliant on experimental data, such as single-crystal X-ray diffraction studies, spectroscopic analysis of its interactions in solution (e.g., NMR titration), and computational modeling. This data provides insight into the key intermolecular forces at play, including hydrogen bonding, π-π stacking, and van der Waals forces, which govern the formation of higher-order structures.

While the 1,3,4-thiadiazole ring system, a core component of the compound , is known to participate in various non-covalent interactions in other molecular contexts, any discussion on the potential of this compound in this regard would be entirely speculative without direct research findings. The presence of the amino group and the nitrogen atoms within the thiadiazole ring suggests a theoretical capacity for hydrogen bonding, and the cyclohexylsulfanyl group could influence crystal packing through hydrophobic and van der Waals interactions. However, without empirical evidence, it is not possible to provide a scientifically accurate account of its behavior.

Future research initiatives would be necessary to elucidate the supramolecular properties of this compound. Such studies would involve:

Synthesis and Purification: The initial step would be the successful synthesis and purification of this compound, with its structure confirmed through techniques like NMR and mass spectrometry.

Single-Crystal Growth and X-ray Diffraction: Growing single crystals of the compound would be crucial. X-ray diffraction analysis of these crystals would reveal its three-dimensional structure and the precise nature of intermolecular interactions in the solid state.

Solution-State Studies: Investigating its behavior in various solvents to understand its aggregation properties and potential to form self-assembled structures in solution.

Computational Modeling: Utilizing theoretical calculations to predict and rationalize its intermolecular interaction energies and preferred packing motifs.

Until such foundational research is conducted and published, a detailed and scientifically accurate discussion on the exploration of this compound in supramolecular chemistry and self-assembly cannot be provided.

Q & A

Q. What are the established synthesis routes for 5-(cyclohexylsulfanyl)-1,3,4-thiadiazol-2-amine, and what reaction conditions are critical for success?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation. A common approach involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with cyclohexylsulfanyl chloride under alkaline conditions (e.g., K₂CO₃ or NaH in DMF/DMSO). Microwave-assisted synthesis can improve yields (60–85%) compared to traditional reflux methods . Key parameters include:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature : 80–100°C for reflux; 100–120°C under microwave irradiation.
  • Workup : Acid precipitation (HCl) followed by recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
  • X-ray crystallography : Resolve the thiadiazole ring geometry and substituent orientation. SHELX software (SHELXL/SHELXS) is standard for refinement, especially for resolving hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • NMR spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.1–3.5 ppm for cyclohexyl CH₂) and ¹³C NMR (δ 160–170 ppm for thiadiazole carbons) confirm substitution patterns .
  • Mass spectrometry : ESI-MS (m/z ~255 [M+H]⁺) validates molecular weight .

Q. How does the cyclohexylsulfanyl group influence the compound’s physicochemical properties compared to phenyl or halogenated derivatives?

  • Methodological Answer : The cyclohexyl group increases lipophilicity (logP ~2.8 vs. ~1.5 for phenyl derivatives), enhancing membrane permeability in biological assays. This substituent also reduces crystallinity compared to halogenated analogs, requiring modified recrystallization protocols (e.g., acetone/hexane mixtures). Comparative solubility studies in DMSO show 25–30% higher solubility than fluorophenyl derivatives .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproduct formation in large-scale reactions?

  • Methodological Answer : Employ green chemistry approaches:
  • Ultrasound-assisted synthesis : Reduces reaction time (2–4 hours vs. 12 hours) and improves atom economy by 15–20% .
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
  • Byproduct analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) to identify sulfoxide or disulfide byproducts, which form under oxidative conditions .

Q. What strategies address contradictions in reported biological activity data for thiadiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Systematic approaches include:
  • Dose-response standardization : Use MIC (Minimum Inhibitory Concentration) assays with consistent inoculum sizes (e.g., 1×10⁵ CFU/mL for antimicrobial studies) .
  • Structural benchmarking : Compare activity against 5-(3-iodophenyl)- (IC₅₀ = 12 µM) and 5-(4-chlorophenyl)- (IC₅₀ = 8 µM) analogs to isolate substituent effects .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to assess reproducibility .

Q. What computational methods predict the reactivity and binding mechanisms of this compound with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09):
  • Docking : Use PDB structures (e.g., E. coli dihydrofolate reductase, 1RX2) to simulate binding. The cyclohexyl group shows hydrophobic interactions with Leu28 and Phe31 residues .
  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict nucleophilic attack sites. Mulliken charges indicate sulfur atoms as reactive centers .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous vs. lipid bilayer environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.